1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
Description
Properties
IUPAC Name |
2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKUUMMEIJVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives.
Attachment of the thiadiazole ring to piperidine: This step may involve nucleophilic substitution reactions.
Introduction of the bromobenzenesulfonyl group: This can be done via sulfonylation reactions using bromobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and piperidine moiety can be oxidized under strong oxidizing conditions.
Reduction: The bromobenzenesulfonyl group can be reduced to a benzenesulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the bromine atom could yield various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine exhibits significant neuroprotective properties. It has shown potential in:
- Inhibiting Amyloidogenesis : Compounds with similar structures have been noted for their ability to inhibit processes associated with neurodegeneration, particularly in diseases like Parkinson's disease.
- Combating α-Synuclein Toxicity : The compound may protect against neurodegenerative diseases linked to α-synuclein toxicity, which is a hallmark of Parkinson's disease.
Antimicrobial and Anticancer Potential
The compound's structural features suggest it may also have antimicrobial and anticancer properties:
- Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated antimicrobial activities against various bacterial and fungal strains .
- Anticancer Activity : Research into related compounds has shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines .
Neuroprotective Studies
A study focused on the neuroprotective effects of related compounds showed that they could inhibit pathways linked to neurodegeneration. The study utilized in vitro assays to measure the effects on neuronal cell lines exposed to toxic agents mimicking neurodegenerative conditions. Results indicated a significant reduction in cell death when treated with compounds similar to this compound.
Anticancer Activity Assessment
In another study assessing anticancer properties, derivatives of thiadiazole were synthesized and tested against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that several derivatives exhibited substantial cytotoxicity against cancer cells, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Contrasts and Implications
- Electron-Withdrawing Effects : The 2-bromo substituent may increase electrophilicity compared to pyrazole (BJ42265) or methyl groups, enhancing reactivity in nucleophilic environments .
- Metabolic Stability : Thiadiazole’s sulfur atom could reduce metabolic clearance compared to oxadiazole, though this requires empirical validation .
- Therapeutic Scope : Unlike plant growth-promoting thiadiazoles (), the target compound’s sulfonyl-piperidine scaffold aligns more with antimicrobial or neurological applications .
Biological Activity
1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with 2-bromobenzenesulfonyl chloride and thiadiazole precursors. The synthetic pathway is crucial as it influences the biological activity of the resulting compound.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for related thiadiazole compounds ranging from 0.5 to over 512 µg/mL against Mycobacterium tuberculosis .
Cytotoxicity
Cytotoxicity assays demonstrate that certain derivatives possess selective toxicity towards cancer cell lines while exhibiting lower toxicity to normal cells. The structure-activity relationship (SAR) analysis suggests that modifications on the piperidine ring can enhance cytotoxic effects against specific cancer types .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of DNA synthesis : Thiadiazole derivatives may interfere with nucleic acid synthesis in microbial cells.
- Disruption of cell membrane integrity : These compounds can destabilize microbial membranes, leading to cell lysis.
- Enzyme inhibition : Some studies suggest that these compounds inhibit key enzymes involved in metabolic pathways in both bacteria and cancer cells .
Case Study 1: Antitubercular Activity
A study on piperidinothiosemicarbazone derivatives showed that structural modifications significantly impacted their antitubercular activity. Compounds with higher basicity at the heteroaromatic ring demonstrated increased potency against M. tuberculosis strains. For example, a derivative exhibited an MIC value as low as 2 µg/mL against resistant strains, highlighting the potential for developing effective antitubercular agents based on this scaffold .
Case Study 2: Anticancer Properties
Another investigation into piperidine derivatives revealed their potential as anticancer agents. The study found that certain modifications led to enhanced selectivity and potency against human cancer cell lines compared to normal cells. The findings suggest that the incorporation of thiadiazole moieties could be a promising strategy for designing new anticancer drugs .
Data Tables
| Compound Name | Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Structure A | 0.5 | M. tuberculosis |
| Compound B | Structure B | 2 | M. tuberculosis |
| Compound C | Structure C | 16 | Cancer Cell Line |
Q & A
Q. What are the key synthetic methodologies for preparing 1-(2-Bromobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine?
The synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. For example:
- Step 1 : React 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride under basic conditions (e.g., 5% Na₂CO₃) to form the sulfonylated intermediate .
- Step 2 : Introduce the 1,3,4-thiadiazol-2-yloxy moiety via a nucleophilic substitution reaction, using optimized conditions (e.g., LiH in DMF for 4–6 hours) .
- Purification : Recrystallization from methanol or ethanol is commonly employed to isolate high-purity products .
Q. How is the compound characterized spectroscopically to confirm its structure?
- NMR : ¹H and ¹³C NMR are used to verify substituent positions (e.g., sulfonyl and thiadiazole groups). For example, the sulfonyl group’s electron-withdrawing effect shifts aromatic protons downfield .
- IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-O-C of thiadiazole) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .
Q. What methodologies are used to evaluate the compound’s antibacterial activity?
- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, measuring inhibition zones .
- MIC Determination : Serial dilution in broth media to quantify minimum inhibitory concentrations, with positive controls (e.g., ciprofloxacin) .
- Structure-Activity Relationship (SAR) : Compare activity across analogs with varying substituents (e.g., bromo vs. methyl groups) to identify critical pharmacophores .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Data Collection : High-resolution X-ray diffraction data (e.g., using SHELXL) refines bond lengths, angles, and torsional parameters .
- Twinned Data Analysis : For challenging crystals, SHELXE or twin-law refinement resolves overlapping reflections .
- Validation : The R-factor (<5%) and electron density maps confirm the absence of disorder in the sulfonyl or thiadiazole groups .
Q. How can contradictory biological activity data between in vitro and in vivo studies be addressed?
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to detect metabolic instability (e.g., sulfonamide cleavage) .
- Solubility Optimization : Modify formulation (e.g., co-solvents like DMSO or cyclodextrin inclusion complexes) to improve aqueous solubility .
- Target Engagement Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to verify binding to bacterial enzymes (e.g., dihydrofolate reductase) .
Q. What computational approaches predict the compound’s binding affinity to bacterial targets?
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., E. coli DNA gyrase), highlighting key residues (e.g., Asp73, Glu50) .
- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories, identifying persistent hydrogen bonds with sulfonyl oxygen .
- QSAR Modeling : Regression models correlate electronic descriptors (e.g., Hammett σ) with MIC values to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
